molecular formula C16H13ClN2O4 B5815747 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B5815747
M. Wt: 332.74 g/mol
InChI Key: JJZQCDUAQXXXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMOA and is known for its potential applications in the field of medicine and drug development.

Mechanism of Action

The mechanism of action of CMOA is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors, leading to its pharmacological effects. CMOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, CMOA has been shown to interact with the cannabinoid receptors, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CMOA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMOA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. CMOA has also been shown to enhance the expression of neurotrophic factors, such as BDNF, leading to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMOA is its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, CMOA has been shown to exhibit high potency and selectivity, making it a potential candidate for drug development. However, one of the limitations of CMOA is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on CMOA. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CMOA and its potential applications in the treatment of various diseases. Furthermore, the development of CMOA derivatives with improved pharmacological properties may also be an area of future research.

Synthesis Methods

The synthesis of CMOA involves the reaction between 5-chloro-2-methoxyaniline and 2-hydroxybenzoyl chloride, followed by the reaction between the resulting intermediate and acetic anhydride. This method has been optimized to provide high yields of CMOA with excellent purity.

Scientific Research Applications

CMOA has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMOA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CMOA has also been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZQCDUAQXXXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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